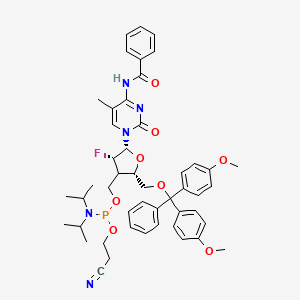
DMT-2'-F-dC(Bz)-CE-Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-2’-F-dC(Bz)-CE-Phosphoramidit ist ein modifiziertes Nukleosidderivat. Es handelt sich um ein fluoriertes und benzoyliertes Cytidinanalogon, das bei der Synthese von Oligonukleotiden verwendet wird. Diese Verbindung ist im Bereich der Nukleinsäurechemie besonders wertvoll, da sie die Stabilität und Bindungsaffinität von Oligonukleotiden verbessern kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DMT-2’-F-dC(Bz)-CE-Phosphoramidit umfasst mehrere Schritte. Das Ausgangsmaterial ist in der Regel ein geschütztes Nukleosid, das an der 2’-Position fluoriert wird. Anschließend wird die Benzoylgruppe an der N4-Position eingeführt. Der letzte Schritt beinhaltet die Anbindung der Phosphoramiditgruppe, die für die Einarbeitung in Oligonukleotide unerlässlich ist.
Industrielle Produktionsmethoden
Die industrielle Produktion von DMT-2’-F-dC(Bz)-CE-Phosphoramidit folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet strenge Reinigungsschritte, einschließlich der Hochleistungsflüssigkeitschromatographie (HPLC), um die hohe Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird in der Regel bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DMT-2’-F-dC(Bz)-CE-Phosphoramidit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phosphoramiditgruppe kann zu einer Phosphatgruppe oxidiert werden.
Substitution: Das Fluoratom an der 2’-Position kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Iod in Gegenwart von Wasser oder tert-Butylhydroperoxid wird üblicherweise verwendet.
Substitution: Nukleophile wie Thiole oder Amine können unter milden Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Das Hauptprodukt ist das entsprechende Phosphatderivat.
Substitution: Die Produkte hängen vom verwendeten Nukleophil ab, beinhalten aber in der Regel den Austausch des Fluoratoms.
Wissenschaftliche Forschungsanwendungen
DMT-2’-F-dC(Bz)-CE-Phosphoramidit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung bei der Synthese von modifizierten Oligonukleotiden für verschiedene biochemische Studien.
Biologie: Einsatz bei der Entwicklung von Antisense-Oligonukleotiden und Small Interfering RNA (siRNA) zur Gen-Silencing.
Medizin: Untersucht für sein Potenzial in therapeutischen Anwendungen, einschließlich der Krebsbehandlung und antiviralen Therapien.
Industrie: Einsatz bei der Herstellung von diagnostischen Werkzeugen und molekularen Sonden.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen in erster Linie durch ihre Einarbeitung in Oligonukleotide. Das Fluoratom verbessert die Bindungsaffinität und Stabilität der Oligonukleotide und macht sie widerstandsfähiger gegen enzymatischen Abbau. Die Benzoylgruppe stabilisiert das Nukleosid zusätzlich, während die Phosphoramiditgruppe die Einarbeitung in Oligonukleotide während der Synthese erleichtert.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into oligonucleotides. The fluorine atom enhances the binding affinity and stability of the oligonucleotides, making them more resistant to enzymatic degradation. The benzoyl group further stabilizes the nucleoside, while the phosphoramidite group facilitates its incorporation into oligonucleotides during synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2’-Fluor-2’-Desoxycytidin: Ein weiteres fluoriertes Cytidinanalogon mit ähnlichen Eigenschaften.
5-Methylcytidin: Ein modifiziertes Nukleosid mit einer Methylgruppe an der 5-Position.
2’-O-Methylcytidin: Ein Cytidinanalogon mit einer Methylgruppe an der 2’-Position.
Einzigartigkeit
DMT-2’-F-dC(Bz)-CE-Phosphoramidit ist einzigartig durch seine Kombination aus Fluorierung, Benzoylierung und der Anwesenheit der Phosphoramiditgruppe. Diese Kombination verbessert die Stabilität und Bindungsaffinität von Oligonukleotiden, was sie besonders wertvoll in der Nukleinsäurechemie und in therapeutischen Anwendungen macht.
Biologische Aktivität
DMT-2'-F-dC(Bz)-CE-Phosphoramidite is a modified nucleoside analog that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides. This compound is notable for its biological activity, especially in the context of antitumor applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₄₈H₅₅FN₅O₈P
- Molecular Weight : 879.95 g/mol
- CAS Number : 182495-83-6
This compound is classified as a purine nucleoside analog, which is crucial for its biological functions .
The biological activity of this compound primarily involves:
- Inhibition of DNA Synthesis : As a nucleoside analog, it competes with natural nucleotides during DNA replication, leading to the disruption of normal DNA synthesis.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical mechanism for its antitumor effects.
- Targeting Indolent Lymphoid Malignancies : It has shown broad antitumor activity specifically against various types of lymphoid malignancies .
Research Findings and Case Studies
Several studies have highlighted the efficacy and mechanisms of this compound:
Table 1: Summary of Research Findings on this compound
Applications in Anticancer Therapy
This compound's role as an antitumor agent has been explored in various preclinical studies:
- Antitumor Efficacy : It has been shown to effectively inhibit the growth of cancer cells derived from lymphoid tissues.
- Combination Therapies : Research indicates potential synergistic effects when used alongside other chemotherapeutic agents, enhancing overall therapeutic outcomes.
Eigenschaften
Molekularformel |
C48H55FN5O8P |
|---|---|
Molekulargewicht |
879.9 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |
InChI-Schlüssel |
FRKTVAMUNPTWSJ-BMDAQKNPSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















